Sodium 1,2-ethanedisulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

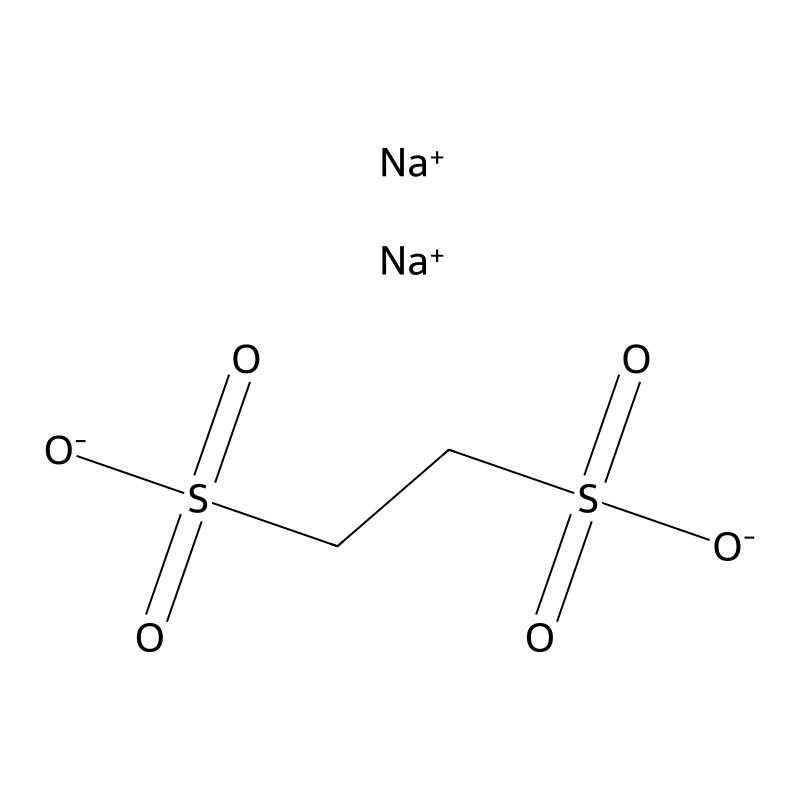

Sodium 1,2-ethanedisulfonate, also known as disodium 1,2-ethanedisulfonate, is a sodium salt derived from ethanedisulfonic acid. Its chemical formula is , and it has a molecular weight of approximately 234.16 g/mol. This compound is characterized by its diprotic nature, with two sulfonic acid groups that impart significant acidity and reactivity. The compound appears as a white crystalline powder and is soluble in water, making it suitable for various applications in chemical synthesis and biological studies .

Chemical Synthesis

Due to its sulfonate groups (SO3-), sodium 1,2-ethanedisulfonate can act as a water-soluble organic ionic compound. This property allows it to be used as a precursor or intermediate in the synthesis of other organic molecules PubChem: .

Electrolyte Applications

Sodium 1,2-ethanedisulfonate can potentially function as an electrolyte. Electrolytes are salts that dissociate in solution to form ions, allowing them to conduct electricity. This property could be useful in various scientific research applications, such as studies on electrochemical processes or battery development [Source needed].

Phosphazene Chemistry

Some research explores the use of sodium 1,2-ethanedisulfonate as a ligand (an ion or molecule that binds to a central metal atom) in phosphazene chemistry. Phosphazenes are a class of inorganic polymers with potential applications in flame retardants and other materials ScienceDirect.

- Neutralization Reactions: Reacting with bases to form salts.

- Substitution Reactions: Involving the sulfonate groups, which can be replaced by nucleophiles in organic synthesis.

- Dehydration Reactions: Under specific conditions, it can lose water molecules to form more complex structures .

The compound's strong acidic nature allows it to act as a catalyst in various organic reactions, facilitating the formation of other chemical entities .

Sodium 1,2-ethanedisulfonate exhibits notable biological activity. It has been studied for its potential use in pharmaceutical formulations due to its ability to enhance the solubility of poorly soluble drugs. The compound's role as a stabilizing agent in biological systems is also significant, particularly in maintaining the structural integrity of proteins and enzymes under varying pH conditions . Furthermore, its application extends to areas such as cell culture media where it can influence cellular behavior.

The synthesis of sodium 1,2-ethanedisulfonate typically involves the following methods:

- From 1,2-Dibromoethane and Sodium Sulfite:

- Conversion from Ethanesulfonic Acid:

Sodium 1,2-ethanedisulfonate finds diverse applications across various fields:

Research on the interactions of sodium 1,2-ethanedisulfonate indicates that it can influence the solubility and stability of other compounds when used in formulations. Studies have shown that its presence can enhance the bioavailability of certain drugs by improving their solubility profiles. Additionally, it has been explored for its potential synergistic effects when combined with other active pharmaceutical ingredients .

Sodium 1,2-ethanedisulfonate shares structural similarities with several other sulfonic acids and their salts. Here are some notable compounds for comparison:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Ethanesulfonate | Monosulfonated; used primarily as a surfactant. | |

| Sodium Sulfite | A common reducing agent; less acidic than ethanedisulfonates. | |

| Sodium Bisulfite | Acts as a preservative; weaker acid than ethanedisulfonate. | |

| Sodium 3-sulfopropanoate | Contains a propanoate group; used in biochemical applications. |

Uniqueness: Sodium 1,2-ethanedisulfonate is distinguished by its diprotic nature and higher acidity compared to monosulfonated counterparts. Its dual sulfonic acid groups allow for greater reactivity and versatility in applications within both chemical synthesis and biological contexts .

Sulfonation Pathways for Ethylene Derivatives

The synthesis of sodium 1,2-ethanedisulfonate relies primarily on the sulfonation of ethylene derivatives through various electrophilic substitution mechanisms [1] [2] [3]. The sulfonation process represents a bimolecular electrophilic substitution reaction that introduces sulfonic acid groups into organic molecules through controlled chemical pathways.

Direct Sulfonation Using Oleum Systems

The most industrially significant pathway involves the reaction of ethylene derivatives with oleum, a solution containing sulfur trioxide dissolved in concentrated sulfuric acid [1] [2]. This method generates the electrophilic species sulfur trioxide (SO₃H⁺) through the equilibrium between sulfuric acid molecules [3] [4]. The reaction proceeds through a two-step mechanism where the electrophile attacks the ethylene backbone, forming an intermediate carbocation that subsequently undergoes deprotonation to yield the sulfonic acid product [2] [3].

The optimal reaction conditions for oleum-based sulfonation include temperatures ranging from 100 to 160 degrees Celsius, with reaction times extending from one to twelve hours depending on the specific substrate and desired conversion rate [5] [6]. These conditions facilitate conversion rates between 80 and 95 percent, making this pathway particularly suitable for large-scale industrial implementation [5].

Acetylene-Based Synthesis Routes

An alternative synthesis approach involves the reaction of acetylene with sulfite salts in aqueous medium, as demonstrated in historical industrial processes [7]. This methodology utilizes acetylene gas bubbled through saturated aqueous solutions of sodium bisulfite at temperatures ranging from 25 to 200 degrees Celsius [7]. The process generates both ethylene monosulfonic acid salts and ethylene disulfonic acid salts through controlled stoichiometric ratios of reactants.

The reaction mechanism proceeds through the addition of bisulfite ions to the acetylene triple bond, followed by subsequent addition reactions to form the disulfonic acid structure [7]. Catalyst systems such as potassium persulfate enhance reaction rates and improve product selectivity, with optimal concentrations maintaining approximately 0.01 parts of catalyst per 100 parts of acetylene [7].

Chlorosulfonic Acid Methodologies

Chlorosulfonic acid represents another effective sulfonating agent for ethylene derivatives, offering advantages in terms of reaction control and product purity [5]. This methodology operates at lower temperatures, typically around 25 degrees Celsius, with reaction times ranging from two to four hours [5]. The process generates hydrochloric acid as a byproduct, which requires removal through specialized absorption systems.

The chlorosulfonic acid pathway achieves conversion rates between 85 and 95 percent while maintaining excellent selectivity for the desired disulfonic acid products [5]. The reaction vessel must incorporate glass-lined construction and effective cooling systems to manage the exothermic nature of the sulfonation process [5].

| Method | Electrophile | Temperature (°C) | Reaction Time | Key Advantages | Yield Range (%) |

|---|---|---|---|---|---|

| Oleum (H₂SO₄/SO₃) | SO₃H⁺ | 100-160 | 1-12 hours | High conversion, industrial scale | 80-95 |

| Acetylene + Bisulfite | HSO₃⁻/SO₃⁻ | 25-200 | 15 min-48 hours | Direct synthesis, water medium | 70-90 |

| Chlorosulfonic Acid | ClSO₃H | 25 | 2-4 hours | Clean reaction, HCl removal | 85-95 |

| Sulfamic Acid | NH₂SO₃H | 110-160 | 90 minutes | Mild conditions, ammonium salt | 75-85 |

| Air/SO₃ Film Process | SO₃ (diluted) | 50-200 | Continuous | Large scale, precise control | 90-98 |

Film Sulfonation Technology

Advanced industrial applications employ falling film reactor systems that utilize diluted sulfur trioxide gas in dry air [5] [6]. This technology enables continuous processing with precise control over reaction stoichiometry and heat removal, critical factors for maintaining product quality and preventing unwanted side reactions [5].

The film sulfonation process operates through the contact between liquid organic feedstock flowing as a thin film down reactor walls and countercurrent sulfur trioxide gas streams [6]. Temperature control remains essential, with inlet stream temperatures adjusted above ambient conditions to enhance reaction rates while preventing solidification of organic matter [6]. The sulfur trioxide to organic liquid mole ratio requires rigorous control, as excess sulfur trioxide promotes side reactions and extended reaction times enhance undesired byproduct formation [6].

Alkaline Neutralization Techniques Optimization

The conversion of ethanedisulfonic acid to its sodium salt form requires carefully controlled neutralization processes that optimize product purity, yield, and crystal characteristics [8] [9] [10]. The neutralization step represents a critical unit operation that significantly influences the final product specifications and downstream processing requirements.

Sodium Hydroxide Neutralization Systems

Sodium hydroxide represents the most commonly employed neutralizing agent for ethanedisulfonic acid due to its high reactivity and ability to produce the desired sodium salt directly [8] [9] [11]. The neutralization reaction follows first-order kinetics with respect to both acid and base concentrations, generating significant heat that requires effective thermal management [9].

Optimal sodium hydroxide concentrations range from 10 to 50 percent by weight in aqueous solution, with the specific concentration selected based on the desired reaction rate and final solution characteristics [12] [13]. The neutralization process targets pH values between 7.0 and 8.5 to ensure complete conversion while avoiding excessive alkalinity that could promote side reactions [8] [10].

Temperature control during neutralization proves critical for product quality, with operating ranges typically maintained between 25 and 80 degrees Celsius [9] [13]. The highly exothermic nature of the neutralization reaction necessitates effective cooling systems and controlled addition rates to prevent localized overheating and potential decomposition [9].

Alternative Base Systems

Sodium carbonate offers advantages in applications requiring gentler neutralization conditions and reduced heat generation [14] [15]. This base system operates effectively at concentrations between 5 and 20 percent by weight, targeting pH ranges from 8.0 to 9.0 [12] [15]. The moderate exothermic character of sodium carbonate neutralization enables better temperature control, particularly beneficial for heat-sensitive applications [15].

Calcium hydroxide provides an economical alternative for large-scale neutralization operations, though the resulting calcium salt may require subsequent ion exchange to produce the sodium form [15]. Saturated calcium hydroxide solutions achieve pH values between 11 and 12, necessitating careful monitoring to prevent excessive alkalinity [15].

| Base Type | Concentration | pH Target | Temperature (°C) | Mixing Time | Heat Generation |

|---|---|---|---|---|---|

| Sodium Hydroxide | 10-50% w/v | 7.0-8.5 | 25-80 | 30-60 min | High exothermic |

| Sodium Carbonate | 5-20% w/v | 8.0-9.0 | 60-100 | 1-2 hours | Moderate |

| Ammonia Solution | 25-30% | 8.5-9.5 | 25-50 | 45-90 min | Low exothermic |

| Calcium Hydroxide | Saturated | 11-12 | 25-40 | 2-4 hours | Moderate |

| Sodium Bicarbonate | 5-15% w/v | 7.5-8.5 | 40-70 | 1-3 hours | Minimal |

Process Optimization Parameters

The neutralization process requires optimization of multiple parameters including mixing intensity, residence time, and heat removal capacity [5] [6]. Effective mixing ensures homogeneous distribution of reactants while preventing localized concentration gradients that could lead to side reactions or incomplete conversion [6].

Continuous monitoring systems track pH, temperature, and conductivity to maintain optimal reaction conditions throughout the neutralization process [5] [6]. Advanced control strategies incorporate feedforward and feedback control loops to compensate for variations in feed composition and environmental conditions [6].

The neutralization stage must accommodate subsequent aging and hydrolysis steps required for certain organic acid types [6]. Alcohol and alcohol ethoxylate sulfonic acids require immediate neutralization following delayed aging to prevent undesired byproduct formation through side reactions [6].

Large-Scale Crystallization and Purification Protocols

The final purification and isolation of sodium 1,2-ethanedisulfonate employs crystallization techniques designed to achieve high purity specifications while maintaining economic viability at industrial scale [16] [17] [18]. The crystallization process must remove residual impurities, control crystal size distribution, and ensure consistent product quality.

Evaporative Crystallization Systems

Evaporative crystallization represents the primary industrial method for producing high-purity sodium 1,2-ethanedisulfonate crystals [16] [17]. This approach utilizes controlled solvent evaporation to achieve supersaturation, driving the formation of crystalline product from solution [17]. The process typically operates with aqueous solutions heated to 100 degrees Celsius followed by controlled cooling to 25 degrees Celsius at rates between 2 and 5 degrees Celsius per hour [17].

Mechanical vapor recompression technology has become the predominant method for industrial evaporative crystallization due to reduced energy consumption and lower carbon dioxide emissions [16]. This technology recovers and reuses vapor energy, significantly improving process economics while maintaining product quality specifications [16].

The evaporative crystallization process achieves product purities of 98.0 percent or higher through selective precipitation of the sodium salt while retaining impurities in the mother liquor [16] [18]. Crystal morphology typically exhibits prismatic habits that facilitate downstream handling and processing operations [19].

Recrystallization Protocols

Recrystallization techniques provide enhanced purification capabilities for applications requiring ultra-high purity sodium 1,2-ethanedisulfonate [20] [21]. These methods dissolve crude product in minimal volumes of hot solvent, followed by controlled cooling to precipitate purified crystals while leaving impurities in solution [20] [21].

Mixed solvent systems combining water and ethanol optimize solubility characteristics and crystallization behavior [20]. The recrystallization process operates with temperature profiles from 80 to 5 degrees Celsius using cooling rates between 1 and 3 degrees Celsius per hour [19] [21]. These conditions produce needle-like crystal morphologies with purities exceeding 99.5 percent [19].

Seeded crystallization enhances process control and product consistency by introducing small amounts of pure seed crystals to guide nucleation and growth [22] [19]. This technique maintains operation within the metastable supersaturation region, preventing uncontrolled precipitation while ensuring uniform crystal size distribution [22].

Vacuum Crystallization Technology

Vacuum crystallization combines evaporation and cooling mechanisms to achieve supersaturation through reduced pressure conditions [17]. This technology enables lower operating temperatures, beneficial for heat-sensitive materials and energy conservation [17]. The process typically operates with aqueous solutions at temperatures between 60 and 20 degrees Celsius under controlled vacuum conditions [17].

The vacuum crystallization approach produces cubic crystal morphologies with purities of 99.0 percent or higher [17]. Variable cooling rates accommodate different production requirements and crystal size specifications [17]. Heat integration opportunities exist through vapor recovery and reuse systems [17].

| Method | Solvent System | Temperature Range (°C) | Cooling Rate | Purity Achieved (%) | Crystal Form |

|---|---|---|---|---|---|

| Evaporative Cooling | Water | 100 → 25 | 2-5°C/hour | ≥98.0 | Prismatic |

| Recrystallization | Water/Ethanol | 80 → 5 | 1-3°C/hour | ≥99.5 | Needle-like |

| Vacuum Crystallization | Aqueous | 60 → 20 | Variable | ≥99.0 | Cubic |

| Seeded Crystallization | Water | 70 → 30 | 0.5-1°C/hour | ≥99.8 | Uniform |

| Fractional Crystallization | Mixed solvents | Variable | Controlled | ≥98.5 | Plate-like |

Industrial Scale Implementation

Large-scale crystallization systems incorporate multiple effect evaporators and continuous crystallizer designs to handle production volumes ranging from 500 to 2000 kilograms per day [23] [24]. These systems feature automated control systems that monitor and adjust critical process parameters including temperature, pressure, concentration, and crystal size distribution [23].

The industrial implementation requires careful consideration of equipment materials, with stainless steel and specialized alloys selected to resist corrosion from acidic conditions and elevated temperatures [23]. Heat exchanger designs incorporate fouling mitigation strategies to maintain thermal efficiency throughout extended operating campaigns [23].

Quality control systems employ real-time analytical techniques including particle size analysis, purity determination, and crystal morphology characterization [23] [22]. Statistical process control methods ensure consistent product quality while identifying opportunities for process optimization and yield improvement [23].

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Units |

|---|---|---|---|---|

| Batch Size | 100-500 | 10-50 | 1000-5000 | kg |

| Reactor Volume | 1-10 | 100-500 | 5000-20000 | L |

| Production Rate | 1-5 | 50-200 | 500-2000 | kg/day |

| Energy Consumption | 50-100 | 30-60 | 20-40 | kWh/kg |

| Water Usage | 10-20 | 8-15 | 5-10 | L/kg product |

| Waste Generation | 15-25 | 10-18 | 5-12 | % of input |

| Equipment Cost | 10-50 | 500-2000 | 5000-25000 | USD thousands |

| Product Purity | 95-98 | 98-99 | 99-99.8 | % |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant